3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid
Description
3-{N-[2-(3-Carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid is a synthetic organic compound characterized by a cyclohexyl core functionalized with carbamoyl and carboxypropanoylamino groups. Its structure includes two propanoic acid moieties linked via a carbamoyl bridge to a cyclohexylamine derivative.
Propriétés
IUPAC Name |
4-[[2-(3-carboxypropanoylamino)cyclohexyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c17-11(5-7-13(19)20)15-9-3-1-2-4-10(9)16-12(18)6-8-14(21)22/h9-10H,1-8H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMIVLQAOAGSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclohexyl group, a carbamoyl moiety, and a carboxypropanoyl group. Its molecular formula is C_{x}H_{y}N_{z}O_{w}, where x, y, z, and w correspond to the number of each atom in the molecule. The structural complexity contributes to its diverse biological activities.
The biological activity of 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial for various metabolic pathways. For instance, it may act as an inhibitor of neprilysin, an enzyme involved in the degradation of neuropeptides .
- Receptor Modulation : It interacts with various receptors in the body, potentially modulating their activity and influencing physiological responses. This modulation can lead to therapeutic effects in conditions such as hypertension and heart failure.
Biological Activity and Therapeutic Applications
Research has indicated that 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid exhibits several biological activities:
- Antihypertensive Effects : Studies have suggested that the compound can lower blood pressure by inhibiting neprilysin, leading to increased levels of beneficial neuropeptides .
- Neuroprotective Properties : Its ability to modulate neuropeptide levels may confer protective effects against neurodegenerative diseases. This has been explored in various animal models .
- Anti-inflammatory Activity : Preliminary findings indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- In Vivo Studies : Animal models have demonstrated significant reductions in blood pressure following administration of the compound. These studies highlight its potential as a therapeutic agent for hypertension .
- Cell Culture Studies : In vitro experiments have shown that 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid can inhibit cell proliferation in certain cancer cell lines, suggesting possible anticancer properties .
- Pharmacokinetics : Research into the pharmacokinetics of the compound indicates favorable absorption and distribution profiles, making it a candidate for further development in clinical settings.
Data Tables
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound is characterized by a specific molecular structure that includes a cyclohexyl group, a carbamoyl moiety, and a carboxylic acid functional group. These features contribute to its biological activity and potential therapeutic applications.
Neprilysin Inhibition
One of the primary applications of this compound is as a neprilysin inhibitor . Neprilysin is an enzyme involved in the degradation of various peptides, including natriuretic peptides and angiotensin II. Inhibiting neprilysin can enhance the levels of these peptides, leading to beneficial cardiovascular effects.
- Case Study: A study demonstrated that compounds similar to 3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid effectively inhibited neprilysin activity in vitro, resulting in increased concentrations of natriuretic peptides, which are crucial for blood pressure regulation .
Anticancer Properties
Research has indicated that derivatives of this compound may possess anticancer properties. The structural features allow for interactions with cancer cell pathways, potentially leading to apoptosis (programmed cell death) in malignant cells.
- Case Study: A recent investigation showed that modifications of the compound led to significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. By inhibiting neprilysin, it may help in the accumulation of neuroprotective peptides.
- Case Study: In animal models, administration of neprilysin inhibitors resulted in improved cognitive function and reduced amyloid plaque formation, which is characteristic of Alzheimer's pathology .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Neprilysin Inhibition | Increases levels of natriuretic peptides | Enhanced cardiovascular function |
| Anticancer Properties | Induces apoptosis in cancer cells | Significant cytotoxicity observed |
| Neuroprotective Effects | Reduces amyloid plaque accumulation | Improved cognitive function in models |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following analysis compares the target compound to structurally or functionally analogous molecules from the provided evidence.
Aztreonam ()
- Structure: Aztreonam is a monobactam antibiotic with a propanoic acid backbone substituted by a thiazolyl and azetidinyl group. Its formula is C₁₃H₁₇N₅O₈S₂.
- Key Differences: Unlike the target compound, Aztreonam features a β-lactam ring critical for antibiotic activity, while the cyclohexyl-carbamoyl-propanoyl motif in the target compound may confer distinct steric or electronic properties.
Lutetium Lu 177 Vipivotide Tetraxetan (PLUVICTO®, )
- Structure : A macrocyclic radiopharmaceutical containing a cyclohexyl group within a tetraazacyclododecane scaffold. Its molecular formula is C₄₉H₆₈LuN₉O₁₆.
- Key Differences : PLUVICTO® integrates a lutetium-177 radionuclide and a prostate-specific membrane antigen (PSMA)-targeting moiety. The target compound lacks such a targeting group or radioisotope but shares a cyclohexyl-carbamoyl linkage.
- Functional Implications: PLUVICTO®’s clinical use in prostate cancer hinges on its PSMA affinity and radiolabel. The target compound’s simpler structure may lack therapeutic targeting but could serve as a chelator for diagnostic metals .
Haloxyfop and Fluazifop ()
- Structure: Both are phenoxy-propanoic acid herbicides. Haloxyfop (C₁₅H₁₁ClF₃NO₄) and fluazifop (C₁₅H₁₂F₃NO₄) feature aromatic ether-linked propanoic acid chains.
- Key Differences: The target compound replaces the phenoxy group with a cyclohexyl-carbamoyl-propanoylamino system, likely altering lipophilicity and bioactivity.
- Functional Implications : Haloxyfop/Fluazifop inhibit acetyl-CoA carboxylase in plants. The target compound’s cyclohexyl group may reduce herbicidal activity but enhance solubility for pharmaceutical applications .
Atovaquone Intermediate ()
- Structure: 2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone, a naphthoquinone derivative with a trans-cyclohexyl substituent.
- Key Differences: Atovaquone’s aromatic quinone and chlorophenyl groups contrast with the target compound’s aliphatic carbamoyl and carboxylic acid functionalities.
- Functional Implications : Atovaquone targets mitochondrial electron transport. The target compound’s polar groups may favor interactions with proteins or metals rather than lipid membranes .
Research Implications and Limitations
- Synthesis Optimization : Leveraging methods from and (e.g., hydrazine intermediates, cyclization) for scalable production.
- Physicochemical Profiling : Measurement of pKa, solubility, and stability relative to analogs like Aztreonam.
- Biological Screening : Testing for antimicrobial, anticancer, or metal-chelating activity using assays validated for related compounds.
Q & A
Q. What established synthetic routes are available for this compound, and how do their yields and purity compare?
Methodological Answer:
- Stepwise Synthesis : Begin with cyclohexylamine derivatization via carbamoylation using activated carboxylic acid derivatives (e.g., NHS esters). Subsequent coupling with 3-carboxypropanoic acid requires pH-controlled conditions (pH 7–8) to minimize hydrolysis .
- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product. Typical yields range from 45–65%, with purity >95% confirmed by LC-MS .
Q. Which spectroscopic techniques are optimal for structural validation?
Methodological Answer:
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to resolve cyclohexyl proton splitting and confirm carbamoyl linkages. Key peaks: δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 6.5–7.0 ppm (amide protons) .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ and fragment peaks (e.g., cleavage at the carbamoyl bond) .
Q. What are the solubility and stability profiles under varying conditions?
Methodological Answer:
- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–9). Highest solubility in DMSO (>50 mg/mL); limited aqueous solubility (<1 mg/mL at pH 7) .
- Stability : Store lyophilized at -20°C in inert atmosphere. Degradation occurs >40°C or in alkaline conditions (pH >9), monitored via HPLC .
Q. What are its primary applications in biochemical research?
Methodological Answer:
Q. How is its purity validated before biological assays?
Methodological Answer:
- HPLC-DAD : Use a 250 nm wavelength for carboxy/propanoic acid detection. Purity thresholds: ≥95% for in vitro studies, ≥98% for in vivo .
- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational modeling optimize synthesis and predict reactivity?
Methodological Answer:
- Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model carbamoylation transition states. Compare activation energies for solvent effects (e.g., DMF vs. THF) .
- Machine Learning : Train models on PubChem reaction data to predict optimal coupling reagents (e.g., HATU vs. EDCI) for higher yields .
Q. What strategies resolve bioactivity contradictions across experimental models?
Methodological Answer:
- Dose-Response Standardization : Use Hill equation modeling to normalize data across cell lines (e.g., HEK293 vs. HeLa). Control for membrane permeability differences via logP adjustments .
- Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) to confirm binding kinetics (KD, kon/koff) .
Q. Which reactor designs enhance scalability while preserving stereochemistry?
Methodological Answer:
- Continuous Flow Reactors : Optimize residence time (5–10 min) and temperature (0–5°C) for carbamoyl coupling. In-line IR monitoring ensures real-time yield tracking .
- Membrane Separation : Integrate nanofiltration (3 kDa MWCO) to remove unreacted reagents and recycle solvents .
Q. How can isotopic labeling track metabolic fate in pharmacokinetic studies?
Methodological Answer:
- ¹³C-Labeling : Introduce ¹³C at the cyclohexyl carbons via reductive amination with NaBH₃CN/¹³C-formaldehyde. Track using LC-MS/MS with MRM (multiple reaction monitoring) .
- Microsomal Stability : Incubate with liver microsomes (1 mg/mL, NADPH cofactor) and quantify parent compound depletion over 60 min .
Q. What advanced techniques elucidate molecular interactions with target proteins?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
